3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a phenylsulfonyl piperazine and a trimethyl pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrazole Group: The 3,4,5-trimethylpyrazole moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with 3,4,5-trimethylpyrazole under basic conditions.
Attachment of the Piperazine Group: The phenylsulfonyl piperazine is then attached to the pyridazine core through a nucleophilic aromatic substitution reaction, often facilitated by a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.
Reduction: Reduction reactions may target the nitrogens in the piperazine ring or the pyrazole moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group could yield sulfone derivatives, while reduction of the piperazine ring might produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazine: Lacks the trimethylpyrazole group, which may affect its biological activity and chemical reactivity.
6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazine: Lacks the phenylsulfonyl piperazine group, potentially altering its pharmacological profile.
3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine: Similar structure but without the methyl groups on the pyrazole ring, which could influence its interaction with biological targets.
Uniqueness
The presence of both the phenylsulfonyl piperazine and the trimethyl pyrazole groups in 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-16(2)23-26(17(15)3)20-10-9-19(21-22-20)24-11-13-25(14-12-24)29(27,28)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZUKZXWMHTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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